2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde typically involves the reaction of 2-aminophenol with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more robust catalysts and solvents to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-5-methanol.
Substitution: 2-(Hydroxymethyl)-5-bromobenzo[d]oxazole.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Similar structure but with a methoxy group instead of a hydroxymethyl group.
2-Ethoxybenzo[d]oxazole: Similar structure but with an ethoxy group.
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C9H7NO3 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-4,12H,5H2 |
InChI Key |
NTLWKOGRWSZMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)CO |
Origin of Product |
United States |
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